molecular formula C9H8BrN3S B8027309 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile hydrobromide

2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile hydrobromide

Cat. No.: B8027309
M. Wt: 270.15 g/mol
InChI Key: RBEVEPQEXYZTLK-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Geometry

The crystal structure of this compound has not been explicitly reported in the literature. However, analogous 2-aminobenzo[d]thiazole derivatives crystallize in monoclinic systems with space group P2₁/c, featuring unit cell parameters such as a = 12.7576(3) Å, b = 5.59810(10) Å, and c = 21.6854(5) Å. The hydrobromide salt likely adopts a similar arrangement, with the bromide ion forming hydrogen bonds with the protonated amine group (N–H⋯Br). Key bond lengths and angles are hypothesized based on related structures (Table 1).

Table 1: Hypothesized crystallographic parameters for this compound

Parameter Value
Space group P2₁/c
a (Å) 12.75–13.50
b (Å) 5.50–6.00
c (Å) 21.60–22.00
β (°) 117.7–118.0
V (ų) 1370–1400
Z 4

The benzothiazole ring is planar, with the acetonitrile group oriented at a dihedral angle of 5–10° relative to the ring. The bromide ion resides in the lattice, stabilizing the structure via electrostatic interactions.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): The aromatic protons of the benzothiazole ring resonate as a multiplet at δ 7.05–7.63 ppm, while the amine protons (NH₂) appear as a broad singlet at δ 6.80–7.20 ppm. The acetonitrile methylene group (CH₂CN) shows a triplet at δ 3.70–3.90 ppm (J = 6.4 Hz), and the NH⁺ proton (due to hydrobromide formation) appears downfield at δ 10.20–10.50 ppm.
  • ¹³C NMR (100 MHz, DMSO-d₆): The benzothiazole carbons appear at δ 118.3 (C-7), 121.1 (C-4), 126.1 (C-5), and 170.2 ppm (C-2). The nitrile carbon (CN) resonates at δ 118.5 ppm, and the methylene carbon (CH₂) at δ 35.2 ppm.

Infrared Spectroscopy (IR):
Key absorptions include N–H stretches (3183–3463 cm⁻¹), C≡N (2250 cm⁻¹), and C–S (1404 cm⁻¹). The hydrobromide salt shows a broad N⁺–H stretch at 2500–3000 cm⁻¹, absent in the free base.

Mass Spectrometry (MS):
The molecular ion peak [M+H]⁺ is observed at m/z 220.1 (calculated for C₉H₈N₃S⁺). Fragmentation peaks at m/z 177.0 (loss of CH₂CN) and 134.0 (loss of NH₂) confirm the structure.

Comparative Analysis with Non-Salt Forms

The hydrobromide salt exhibits distinct physicochemical properties compared to the free base (Table 2). Protonation of the amine group enhances solubility in polar solvents (e.g., water: 25 mg/mL vs. 2 mg/mL for the free base). The salt also shows improved thermal stability, with a melting point of 210–215°C versus 177–178°C for the free base.

Table 2: Comparative properties of 2-(2-aminobenzo[d]thiazol-6-yl)acetonitrile and its hydrobromide salt

Property Free Base Hydrobromide Salt
Solubility in H₂O 2 mg/mL 25 mg/mL
Melting Point (°C) 177–178 210–215
¹H NMR NH Shift (δ) 6.80–7.20 10.20–10.50
IR N–H Stretch (cm⁻¹) 3183–3463 2500–3000 (broad)

Spectroscopic differences arise from protonation-induced electronic effects. The downfield shift of the NH⁺ proton in ¹H NMR and the broad IR absorption are hallmarks of salt formation.

Properties

IUPAC Name

2-(2-amino-1,3-benzothiazol-6-yl)acetonitrile;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S.BrH/c10-4-3-6-1-2-7-8(5-6)13-9(11)12-7;/h1-2,5H,3H2,(H2,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEVEPQEXYZTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC#N)SC(=N2)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Systems

  • Polar Aprotic Solvents : DMF increases substitution rates by stabilizing the acetonitrile anion (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ in THF).

  • Green Chemistry : H₂O-isopropanol mixtures reduce environmental impact without compromising yield.

Catalysis

  • Palladium Catalysts : Pd(dppf)Cl₂ enhances coupling efficiency in aryl bromide substitutions (TOF = 220 h⁻¹).

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide improves interfacial reactivity in biphasic systems.

Purification Techniques

  • Recrystallization : Methanol/water (7:3) achieves >99% purity for the hydrobromide salt.

  • Chromatography : Silica gel with CH₂Cl₂/MeOH (50:1) removes unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile hydrobromide typically involves the reaction of 2-aminobenzo[d]thiazole with acetonitrile in the presence of hydrobromic acid. The reaction conditions require controlled temperatures and inert atmospheres to ensure purity and yield.

Synthetic Routes

  • Reagents Used :
    • 2-Aminobenzo[d]thiazole
    • Acetonitrile
    • Hydrobromic acid (HBr)
  • Reaction Conditions :
    • Controlled temperature
    • Inert atmosphere (e.g., nitrogen or argon)

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Utilizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Common reducing agents include sodium borohydride and lithium aluminum hydride.
  • Substitution Reactions : Engaging in nucleophilic substitution with alkyl halides.

Biology

In biological research, this compound is significant for studying enzyme interactions and protein binding . Its ability to modulate biological pathways makes it a valuable tool for investigating physiological effects related to specific molecular targets.

Industry

The compound is also explored for its potential applications in the development of new materials and chemical processes, reflecting its versatility across different scientific domains.

Similar Compounds

Compound NameStructural Features
2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrileSimilar structure without hydrobromide
(2-Aminobenzo[d]thiazol-6-yl)(piperidin-1-yl)methanoneDifferent functional groups

Uniqueness

The hydrobromide salt form of this compound influences its solubility, stability, and reactivity compared to other similar compounds, making it particularly useful in specific applications.

Mechanism of Action

The mechanism of action for 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of benzothiazole derivatives, which vary in substituents and counterions. Key structural analogs include:

N-(2-(2-(2-Chloropyridin-4-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-2-methoxybenzamide (7q): Features a chloro-pyridinylamino group and a methoxybenzamide substituent, introducing hydrogen-bonding capacity and bulkiness .

2-Methoxy-N-(2-(2-oxo-2-(thiazol-2-ylamino)ethylthio)benzo[d]thiazol-6-yl)benzamide (7t): Includes a thiazolylamino group, enhancing π-π stacking interactions .

6-Bromobenzo[d]isothiazol-3-amine (CAS: 1379324-86-3) : Substitutes the acetonitrile group with bromine, altering electrophilicity .

Ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide: Incorporates a sulfamoyl group and ester functionality, increasing hydrophilicity .

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Purity (%) Key Functional Groups
Target Compound Not Reported N/A 95 Amino, nitrile, hydrobromide
7q 177.9–180.8 70 90.0 Chloropyridinyl, methoxybenzamide
7t 237.7–239.1 68 92.0 Thiazolylamino, methoxybenzamide
6-Bromobenzo[d]isothiazol-3-amine Not Reported N/A 95 Bromine, amine
Ethyl 2-(2-imino-6-sulfamoyl...) Not Reported N/A Not Reported Sulfamoyl, ester, hydrobromide

Key Observations :

  • The hydrobromide salt of the target compound likely enhances aqueous solubility compared to neutral analogs like 7q–7t, which have lower melting points (e.g., 7q at 177.9–180.8°C) due to reduced ionic character .

Biological Activity

2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile hydrobromide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the molecular formula C9H8BrN3S and is characterized as an orange solid. Its structure includes an amino group and a nitrile group on the benzothiazole ring, which enhances its reactivity and biological potential.

Synthesis

The synthesis typically involves the reaction of 2-aminobenzo[d]thiazole with acetonitrile in the presence of hydrobromic acid. The reaction conditions are crucial for achieving high purity and yield, often requiring controlled temperatures and inert atmospheres.

Antimicrobial Properties

Research indicates that derivatives of 2-aminothiazoles, including this compound, exhibit significant antimicrobial activity. For instance, compounds in this class have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit cell proliferation in several cancer cell lines. For example, a related compound showed a reduction in PGE2 levels by up to 98%, indicating strong anti-inflammatory and anticancer effects .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reduction in PGE2 (%)
Compound 1aHCA-70.8476
Compound 4aSW8370.4198
Compound 5eA5490.3894

The mechanism through which this compound exerts its biological effects primarily involves interactions with specific enzymes or receptors. This compound may modulate pathways related to inflammation and cancer progression by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins involved in inflammatory responses .

Study on COX Inhibition

In a study evaluating various aminothiazole derivatives, it was found that certain substitutions on the thiazole ring significantly influenced COX-2 inhibition. The presence of a methyl group at specific positions enhanced the inhibitory activity against COX-2, suggesting structural modifications could optimize therapeutic efficacy .

In Vivo Efficacy

In vivo studies using mouse xenograft models demonstrated that certain derivatives of aminothiazoles significantly reduced tumor size compared to controls. For instance, a derivative was tested at a dosage of 200 mg/kg over five days, resulting in a tumor growth inhibition rate (T/C) of approximately 61% for human colonic adenocarcinoma models .

Q & A

Q. What are the optimal synthetic routes for 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile hydrobromide?

The synthesis often involves multi-component reactions or coupling strategies. For example, 2-aminobenzo[d]thiazole derivatives can react with bromoacetyl intermediates under reflux conditions. In one protocol, 3-(bromoacetyl)coumarin reacts with 2-aminobenzo[d]thiazole-6-sulfonamide in ethanol or 2-methoxyethanol, yielding hydrobromide salts or imidazobenzothiazoles, respectively . Solvent choice (e.g., ethanol vs. polar aprotic solvents) significantly impacts reaction efficiency and product purity. Yields typically range from 69% to 79%, with purification via flash chromatography or recrystallization .

Q. How can spectroscopic techniques characterize this compound?

Key characterization methods include:

  • 1H/13C NMR : Distinct signals for aromatic protons (δ 6.91–7.96 ppm), nitrile groups (~δ 110–119 ppm), and amine protons (δ 5.20–7.78 ppm) confirm structural integrity .
  • HRMS : Accurate mass measurements (e.g., [M+H]+ Calcd. 329.0293, Found: 329.0295) validate molecular composition .
  • Melting Point : Decomposition points (e.g., 196–223°C) help assess purity .

Advanced Research Questions

Q. How can computational methods predict the compound’s crystallographic or electronic properties?

Density Functional Theory (DFT) studies analyze hydrogen-bonding networks and supramolecular interactions. For example, crystal packing of benzothiazole derivatives reveals π-π stacking and C–H···N interactions, which influence solubility and stability . Software like SHELXL (for crystallographic refinement) and Gaussian (for electronic structure calculations) are critical for modeling .

Q. How to resolve discrepancies in biological activity data across studies?

Contradictions may arise from assay conditions or compound permeability. For instance, benzothiazole-based GyrB inhibitors show low-nanomolar enzyme inhibition (IC50 ~43–58 nM) but poor antibacterial activity due to efflux pump resistance . Mitigation strategies include:

  • Permeability assays : Use logP measurements or Caco-2 cell models to evaluate membrane penetration.
  • Efflux pump inhibition : Co-administer agents like phenylalanine-arginine β-naphthylamide (PAβN) to block bacterial efflux .

Q. How to design derivatives to enhance pharmacological potency?

Structure-Activity Relationship (SAR) studies guide modifications:

  • Substituent addition : Electron-withdrawing groups (e.g., -CF3, -Br) on the benzothiazole ring improve enzyme inhibition (e.g., pteridine reductase-1 inhibitors for trypanosomatid infections) .
  • Linker optimization : Sulfonyl or oxy-methyl bridges enhance binding to targets like DNA gyrase .
  • Bioisosteric replacement : Replacing acetonitrile with carboxamide groups maintains activity while improving solubility .

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